molecular formula C15H10O4 B11859003 8,4'-Dihydroxyisoflavone CAS No. 118024-87-6

8,4'-Dihydroxyisoflavone

Cat. No.: B11859003
CAS No.: 118024-87-6
M. Wt: 254.24 g/mol
InChI Key: GHZIEKMHELHOCL-UHFFFAOYSA-N
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Description

8,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of phytoestrogen found in various plants, particularly soybeans. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . 8,4’-Dihydroxyisoflavone, in particular, has garnered attention for its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,4’-Dihydroxyisoflavone typically involves the hydroxylation of daidzein, another isoflavone. One common method is the microbial transformation of daidzein using specific bacterial strains such as Bacillus subtilis . This process involves the biotransformation of daidzein into 8,4’-Dihydroxyisoflavone through hydroxylation reactions.

Industrial Production Methods: Industrial production of 8,4’-Dihydroxyisoflavone can be achieved through microbial fermentation and whole-cell biotransformation. These methods utilize microorganisms to convert daidzein into 8,4’-Dihydroxyisoflavone under controlled conditions . This approach is advantageous due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions: 8,4’-Dihydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 8,4’-Dihydroxyisoflavone.

    Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of 8,4’-Dihydroxyisoflavone, which exhibit enhanced biological activities .

Scientific Research Applications

8,4’-Dihydroxyisoflavone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,4’-Dihydroxyisoflavone involves its interaction with estrogen receptors, mimicking the effects of estrogen in the body. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, to exert its anti-inflammatory and antioxidant effects .

Properties

CAS No.

118024-87-6

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

8-hydroxy-3-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)12-8-19-15-11(14(12)18)2-1-3-13(15)17/h1-8,16-17H

InChI Key

GHZIEKMHELHOCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC=C(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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